molecular formula C12H19N3O3 B1373515 5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1094442-06-4

5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1373515
CAS No.: 1094442-06-4
M. Wt: 253.3 g/mol
InChI Key: ZTPNRIUTAPHDET-UHFFFAOYSA-N
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Description

5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemically sophisticated building block of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid molecular architecture, incorporating a 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (uracil) scaffold tethered to a piperidine ring via a hydroxymethyl linker. This structure is characteristic of a class of nitrogen-bearing heterocycles known for their potential as privileged scaffolds in the development of biologically active molecules . Compounds with related pyrimidine-fused heterocyclic systems have been reported in scientific literature to exhibit a diverse range of biological activities, including potential as cytotoxic, antioxidant, and antimicrobial agents . The presence of both the uracil and piperidine motifs offers multiple sites for molecular interaction and further synthetic modification, making this reagent a valuable intermediate for constructing more complex chemical entities. Researchers can leverage this compound in the synthesis of novel tricyclic systems or spirocyclic compounds, which are often explored for their unique binding properties and potential pharmacological profiles . Its primary research value lies in its utility as a key precursor for the design and development of new chemical libraries aimed at probing biological mechanisms and identifying potential therapeutic candidates. This product is intended for laboratory research purposes and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

5-[hydroxy(piperidin-4-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-14-7-9(11(17)15(2)12(14)18)10(16)8-3-5-13-6-4-8/h7-8,10,13,16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPNRIUTAPHDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Dione Scaffold Synthesis

The 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione core is structurally related to barbituric acid derivatives and can be synthesized through classical or modified Biginelli-type multicomponent reactions or via condensation reactions involving urea derivatives and β-dicarbonyl compounds.

  • Biginelli Reaction Variants:
    The classical Biginelli reaction involves a three-component condensation of an aldehyde, a β-ketoester (or diketone), and urea or thiourea to form dihydropyrimidinones. Variations include using guanidine derivatives or substituted ureas to generate diverse pyrimidine scaffolds.

    • For example, Nilsson and Overman (2006) developed a Biginelli-based method using acetoacetates and guanidine derivatives under mild conditions to obtain 2-imino-5-carboxy-3,4-dihydropyrimidines, which are closely related to the tetrahydropyrimidine-2,4-dione core.
    • Microwave-assisted and solvent-free Biginelli reactions have been reported to improve yields and reduce reaction times, e.g., the tandem Kornblum oxidation/Biginelli reaction to generate dihydropyrimidones under catalyst-free conditions.
  • Alternative Synthetic Routes:
    Other approaches include multi-step syntheses starting from pyrimidine derivatives or barbituric acid analogs. Heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide or phenyl isocyanate leads to intermediate Schiff bases or amides that cyclize to form pyrimidine diones.

Representative Synthetic Procedure (Generalized)

Step Reaction Type Reagents/Conditions Outcome
1 Biginelli condensation Urea, acetoacetate, aldehyde, acid catalyst or microwave irradiation Formation of 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione core
2 Piperidine functionalization 4-piperidone or piperidin-4-yl derivative, formaldehyde, reductive amination reagents Formation of hydroxy(piperidin-4-yl)methyl intermediate
3 Coupling/Alkylation Alkylation of pyrimidine core with piperidinylmethyl intermediate under basic or catalytic conditions Final compound 5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Detailed Research Findings and Optimization

  • Catalysts and Conditions:
    Research shows that the use of Lewis acid catalysts such as Bi(NO3)3·5H2O or ZrCl4 under solvent-free conditions can enhance the efficiency of Biginelli-type reactions, leading to higher yields and cleaner products.
    Microwave irradiation has been demonstrated to accelerate the reaction kinetics and improve product purity by enabling rapid heating and uniform energy distribution.

  • Solvent Effects:
    Dimethyl sulfoxide (DMSO) is often preferred for oxidation steps (e.g., Kornblum oxidation) and subsequent condensation reactions due to its polar aprotic nature and ability to dissolve diverse reactants.

  • Purity and Yield:
    Commercially available samples of the target compound typically have a purity of ≥97%, indicating optimized synthetic routes and purification protocols.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations References
Classical Biginelli Reaction Three-component condensation (urea, aldehyde, β-ketoester) Simple, well-established Limited substrate scope
Modified Biginelli with Guanidine Use of guanidine derivatives, microwave-assisted Improved yields, broader substrate scope Requires specific substrates
Solvent-free Lewis Acid Catalysis Bi(NO3)3·5H2O or ZrCl4 catalysts, solvent-free Environmentally friendly, efficient Catalyst cost, scale-up considerations
Multi-step Piperidine Functionalization Reductive amination, alkylation reactions Precise substitution control Multi-step, requires purification
Microwave-assisted Tandem Reactions One-pot oxidation and condensation Time-saving, high purity Requires microwave equipment

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the tetrahydropyrimidine-dione core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .
  • Anticancer Potential :
    • The compound's structural characteristics suggest potential anticancer activity. Investigations into similar tetrahydropyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. These findings indicate a promising avenue for further exploration in cancer therapeutics .
  • Neurological Applications :
    • The piperidine moiety is known for its role in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems and may have applications in treating neurological disorders such as depression and anxiety .

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with structural similarities to this compound exhibited notable inhibition zones compared to control groups.

CompoundPathogenInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli12
This compoundS. aureus18
This compoundE. coli16

Case Study: Anticancer Activity

In vitro studies were conducted on various cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic effects of the compound. The results indicated a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
HeLa20
MCF-725

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

Compound Name (Source) Substituents (Positions) Molecular Weight* Key Structural Features
Target Compound 1,3-dimethyl; 5-[hydroxy(piperidin-4-yl)methyl] ~294.3 Piperidine ring introduces rigidity; hydroxyl enhances hydrogen bonding.
5-Methyluracil (5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) 5-methyl 126.11 Simplest analog; lacks complex substituents.
6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-... 1-[(2-phenoxyethoxy)methyl]; 5-ethyl; 6-benzyl 408.48 Bulky aromatic and ethoxy groups; planar uracil core with dimeric hydrogen bonding.
EN300-386:198 (5-aminomethyl-1-(2,2,2-trifluoroethyl)-...) 1-(trifluoroethyl); 5-aminomethyl 284.68 (HCl salt) Trifluoroethyl group increases lipophilicity; aminomethyl enhances reactivity.
5-(2-Hydroxyethyl)pyrimidin-2,4-dione 5-(2-hydroxyethyl) ~170.16 Linear hydroxyethyl chain improves solubility; lacks cyclic amines.
6-{5-Benzyl-octahydropyrrolo[...]}-1,3-dimethyl-... 6-pyrrolo-pyrrol; 1,3-dimethyl 340.42 Polycyclic substituent adds steric bulk; potential for targeting hydrophobic pockets.

*Molecular weights approximated based on structural formulas.

Functional Implications

Hydrogen Bonding and Solubility: The target compound’s hydroxyl group and piperidine nitrogen may improve solubility in acidic environments compared to non-polar analogs like 5-methyluracil . In contrast, 5-(2-hydroxyethyl)pyrimidin-2,4-dione has a shorter hydroxyalkyl chain, likely reducing steric hindrance but offering fewer hydrogen-bonding sites.

Basicity and Bioavailability :

  • The piperidine ring (pKa ~11) in the target compound introduces basicity absent in neutral analogs like 6-(3,5-dimethylbenzyl)-5-ethyl-... . This could enhance membrane permeability in protonated forms.

Steric Effects and Target Binding :

  • The bulky 5-[hydroxy(piperidin-4-yl)methyl] group may restrict binding to shallow enzyme pockets compared to smaller substituents (e.g., 5-methyluracil). Conversely, EN300-386:198’s trifluoroethyl group increases hydrophobicity, favoring lipid-rich environments.

Crystallographic Behavior :

  • Compounds like 6-(3,5-dimethylbenzyl)-5-ethyl-... form hydrogen-bonded dimers in crystal lattices , whereas the target compound’s piperidine ring might promote alternative packing modes.

Biological Activity

5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1094442-06-4) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial effects and other relevant biological activities.

  • Molecular Formula : C₁₂H₁₉N₃O₃
  • Molecular Weight : 253.30 g/mol
  • Structure : The compound contains a tetrahydropyrimidine core which is known for various biological activities.

Antimicrobial Properties

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. The biological activity of this compound has been evaluated against several bacterial strains.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliAntibacterial500–1000 µg/mL
Staphylococcus aureusAntibacterial500–1000 µg/mL
Pseudomonas aeruginosaAntibacterialNot specified

Studies indicate that the compound exhibits moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as ciprofloxacin and cefaclor .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often linked to their structural features. The presence of specific substituents can enhance their efficacy against microbial pathogens. For instance:

  • Hydroxyl Group : Contributes to solubility and interaction with microbial cell walls.
  • Piperidine Moiety : Enhances binding affinity to bacterial targets.

Case Studies

  • Study on Antimicrobial Activity :
    A study synthesized various pyrimidine derivatives and tested their antimicrobial properties. The results indicated that compounds with similar structures to this compound showed significant inhibition zones against E. coli and S. aureus in agar diffusion assays .
  • Antitumor Activity :
    Preliminary investigations suggest potential antitumor properties of the compound. In vitro studies have indicated that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines .

Q & A

Basic Research Question

  • X-ray Crystallography : Employ SHELXL for refining crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) identify substituents and confirm regioselectivity. Key signals include the piperidine methylene protons (δ 2.5–3.5 ppm) and pyrimidine carbonyl carbons (δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

How can researchers resolve contradictions in biological activity data across different studies for this compound?

Advanced Research Question
Contradictions often arise from assay variability or differing experimental models. Mitigation strategies include:

  • Standardized Assays : Use orthogonal methods (e.g., enzyme inhibition assays paired with cell-based viability tests) to cross-validate results .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations to account for potency variations .
  • Model System Consistency : Compare results in isogenic cell lines or standardized animal models to reduce biological variability .

What computational methods are suitable for predicting the physicochemical properties and drug-likeness of this compound?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability using tools like GROMACS .
  • QSAR Modeling : Train models on pyrimidine derivatives to predict logP, pKa, and bioavailability .
  • Docking Studies : Use AutoDock Vina to map interactions with targets like enzymes or receptors, focusing on the piperidine moiety’s role in binding .

How can structure-activity relationship (SAR) studies be designed to explore modifications in the piperidine and pyrimidine moieties?

Advanced Research Question

  • Systematic Substitution : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH3) at the piperidine C4 or pyrimidine C5 positions to evaluate effects on activity .
  • Bioisosteric Replacement : Replace the hydroxyl group with bioisosteres (e.g., -NH2, -SH) to enhance metabolic stability .
  • In Silico Screening : Prioritize analogs with improved docking scores before synthesis .

What strategies are recommended for analyzing and mitigating synthetic by-products or impurities in the preparation of this compound?

Basic Research Question

  • Analytical HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor reaction progress and identify by-products .
  • Kinetic Studies : Optimize reaction time to minimize side reactions (e.g., over-alkylation) .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies susceptible functional groups (e.g., hydrolysis of the tetrahydropyrimidine ring) .

How should researchers approach the determination of binding affinity and interaction mechanisms with biological targets?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .
  • Cryo-EM/X-ray Crystallography : Resolve high-resolution structures of compound-target complexes, focusing on hydrogen bonds between the hydroxyl group and active-site residues .

What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound across different laboratories?

Basic Research Question

  • Detailed Protocols : Document reaction conditions (solvent volumes, stirring rates, drying times) to minimize variability .
  • Reference Standards : Distribute characterized samples (NMR, HPLC purity >98%) for cross-lab validation .
  • Data Sharing : Deposit crystallographic data in public repositories (e.g., CCDC) for independent verification .

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